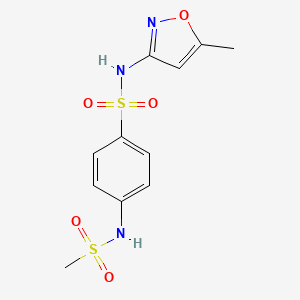![molecular formula C7H13F2NO2S B2899585 [1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonamide CAS No. 2385716-93-6](/img/structure/B2899585.png)
[1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonamide: is a chemical compound with the molecular formula C7H13F2NO2S and a molecular weight of 213.25 g/mol . This compound is characterized by the presence of a cyclobutyl ring substituted with a difluoroethyl group and a methanesulfonamide group. It is typically found in a powder form and is known for its stability under normal storage conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonamide involves multiple steps, starting with the preparation of the cyclobutyl ring and subsequent introduction of the difluoroethyl and methanesulfonamide groups. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclobutyl ring formation, difluoroethylation, and sulfonamide introduction, followed by purification and quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions: [1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonamide is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It serves as a model compound for understanding the effects of difluoroethyl and sulfonamide groups on biological systems .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent. Its unique chemical structure may offer advantages in drug design and development .
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism of action of [1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance binding affinity and selectivity, while the sulfonamide group can modulate the compound’s reactivity and stability. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
- [1-(1,1-Difluoroethyl)cyclopropyl]methanesulfonamide
- [1-(1,1-Difluoroethyl)cyclopentyl]methanesulfonamide
- [1-(1,1-Difluoroethyl)cyclohexyl]methanesulfonamide
Comparison: Compared to its analogs, [1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonamide offers a unique balance of stability and reactivity due to the cyclobutyl ring. The difluoroethyl group enhances its chemical properties, making it more versatile in various applications. Its sulfonamide group provides additional functionalization options, distinguishing it from other similar compounds .
Propriétés
IUPAC Name |
[1-(1,1-difluoroethyl)cyclobutyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO2S/c1-6(8,9)7(3-2-4-7)5-13(10,11)12/h2-5H2,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJKFEHURPJSBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCC1)CS(=O)(=O)N)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Ethoxyphenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2899503.png)
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2899504.png)
![4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride](/img/structure/B2899505.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2899506.png)
![1-Ethyl-6-fluoro-3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2899507.png)
![3-(2-Phenoxyethyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2899508.png)
![N-(5-chloro-2-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2899510.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)-5-styryl-4,5-dihydro-1H-pyrazole](/img/structure/B2899515.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2899517.png)
![3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2899518.png)

